REACTION_CXSMILES
|
[F:1][CH:2]([F:13])[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[N+:10]([O-])=O.Cl>C(O)C>[F:13][CH:2]([F:1])[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[NH2:10]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)F)[N+](=O)[O-])F
|
Name
|
stannous chloride dihydrate
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
a 5M aqueous sodium hydroxide solution was added under ice-
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Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
Thereafter, it was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
after it was successively washed with water and saturated brine, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:4, v/v)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(N)C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |